3-Amino-4-chloro-N-(o-tolyl)benzamide
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Overview
Description
3-Amino-4-chloro-N-(o-tolyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O. It is characterized by the presence of an amino group, a chloro group, and a tolyl group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with o-toluidine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the coupling reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production methods also incorporate advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-(o-tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-Amino-4-chloro-N-(o-tolyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-(o-tolyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-N-(2-methylphenyl)benzamide: Similar structure with a different substitution pattern.
2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Contains an additional sulfamoyl group.
3-Amino-4-chloro-N-(p-tolyl)benzamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group
Uniqueness
3-Amino-4-chloro-N-(o-tolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ortho-tolyl group influences its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNIVPBAFPSCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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